11-trans-Leukotrien C4

Übersicht

Beschreibung

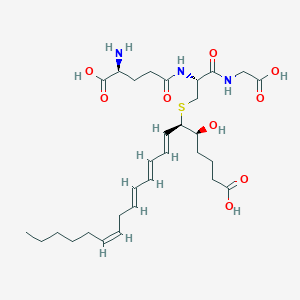

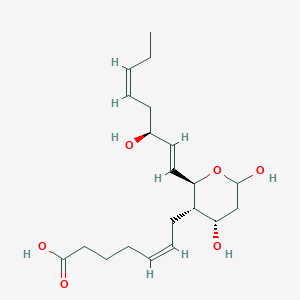

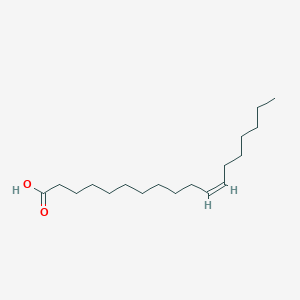

11-trans Leukotriene C4: is a biologically active lipid mediator derived from arachidonic acid. It is a member of the leukotriene family, which plays a crucial role in inflammatory and allergic responses. This compound is an isomer of Leukotriene C4, characterized by the presence of a trans double bond at the 11th position. It is involved in various physiological and pathological processes, including bronchoconstriction, vasoconstriction, and increased vascular permeability .

Wissenschaftliche Forschungsanwendungen

Chemie: 11-trans-Leukotrien C4 wird als Modellverbindung verwendet, um die chemischen Eigenschaften und die Reaktivität von Leukotrienen zu untersuchen. Es wird auch bei der Entwicklung synthetischer Analoga für therapeutische Zwecke eingesetzt .

Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von Leukotrienen bei Entzündungen und allergischen Reaktionen zu untersuchen. Es wird auch verwendet, um die Signalwege und molekularen Ziele zu untersuchen, die an diesen Prozessen beteiligt sind .

Medizin: In der medizinischen Forschung wird this compound auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Entzündungs- und Allergierkrankungen untersucht. Es wird auch verwendet, um neue Medikamente zu entwickeln, die auf Leukotrien-Signalwege abzielen .

Industrie: Im Industriebereich wird this compound bei der Produktion von Pharmazeutika und anderen chemischen Produkten eingesetzt. Es wird auch bei der Entwicklung neuer Materialien und Technologien eingesetzt .

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an spezifische G-Protein-gekoppelte Rezeptoren bindet, nämlich CYSLTR1 und CYSLTR2. Diese Bindung löst eine Kaskade intrazellulärer Signalisierungsereignisse aus, die zu verschiedenen physiologischen Reaktionen führen, darunter Bronchokonstriktion, Vasokonstriktion und erhöhte Gefäßpermeabilität. Die Verbindung induziert auch die Produktion von reaktiven Sauerstoffspezies, was zu oxidativem Stress und DNA-Schäden führt .

Wirkmechanismus

Target of Action

The primary targets of 11-trans Leukotriene C4 are the two G-protein coupled receptors: CYSLTR1 and CYSLTR2 . These receptors play a crucial role in triggering pulmonary vasoconstriction and bronchoconstriction .

Mode of Action

11-trans Leukotriene C4, a C-11 double bond isomer of LTC4, interacts with its targets in an intracrine manner . This interaction elicits nuclear translocation of NADPH oxidase 4 (NOX4), leading to the accumulation of reactive oxygen species (ROS) and oxidative DNA damage .

Biochemical Pathways

The biosynthesis of 11-trans Leukotriene C4 is triggered by endoplasmic reticulum (ER) stress and chemotherapy, which induce the transcriptional upregulation and activation of the enzyme microsomal glutathione-S-transferase 2 (MGST2) in cells of non-haematopoietic lineage . ER stress and chemotherapy also trigger nuclear translocation of the two LTC4 receptors .

Pharmacokinetics

It’s known that ltc4, the compound from which 11-trans leukotriene c4 is derived, undergoes slow temperature-dependent isomerization to 11-trans ltc4 during storage .

Result of Action

The action of 11-trans Leukotriene C4 results in the accumulation of ROS and oxidative DNA damage . This can lead to cell death and significant morbidity .

Action Environment

The action of 11-trans Leukotriene C4 is influenced by environmental factors such as temperature. The compound undergoes slow temperature-dependent isomerization to 11-trans LTC4 during storage .

Biochemische Analyse

Biochemical Properties

11-trans Leukotriene C4 interacts with various enzymes, proteins, and other biomolecules. It is produced in smaller amounts relative to LTC4 in ionophore-stimulated HMC-1 cells (a human mast cell line) and equine eosinophils . The biosynthesis of 11-trans Leukotriene C4 is orchestrated by translocation to the nuclear envelope along with co-localization of cytosolic phospholipase A2 (cPLA2), arachidonate 5-lipoxygenase (5-LO), 5-lipoxygenase-activating protein (FLAP) and LTC4 synthase (LTC4S), which couples glutathione to an LTA4 intermediate .

Cellular Effects

11-trans Leukotriene C4 has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .

Molecular Mechanism

The molecular mechanism of action of 11-trans Leukotriene C4 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Acting in an intracrine manner, 11-trans Leukotriene C4 elicits nuclear translocation of NADPH oxidase 4 (NOX4), ROS accumulation, and oxidative DNA damage .

Temporal Effects in Laboratory Settings

11-trans Leukotriene C4 undergoes slow temperature-dependent isomerization to 11-trans LTC4 during storage . This indicates that the effects of this product can change over time in laboratory settings.

Metabolic Pathways

11-trans Leukotriene C4 is involved in the 5-lipoxygenase pathway of arachidonic acid metabolism . This pathway involves the interaction of various enzymes and cofactors, including cytosolic phospholipase A2 (cPLA2), arachidonate 5-lipoxygenase (5-LO), 5-lipoxygenase-activating protein (FLAP), and LTC4 synthase (LTC4S) .

Transport and Distribution

The MRP1 transporter secretes cytosolic 11-trans Leukotriene C4 . This suggests that the product is transported and distributed within cells and tissues via specific transporters.

Subcellular Localization

The active site of 11-trans Leukotriene C4 synthase is localized in the lumen of the nuclear envelope and endoplasmic reticulum . This suggests that the synthesis of 11-trans Leukotriene C4 occurs in specific subcellular compartments.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von 11-trans-Leukotrien C4 beinhaltet die Isomerisierung von Leukotrien C4. Dieser Prozess kann durch langsame temperaturabhängige Isomerisierung während der Lagerung erreicht werden. Die Verbindung wird in geringeren Mengen im Vergleich zu Leukotrien C4 in humanen Ionophor-stimulierten HMC-1-Zellen und equinen Eosinophilen produziert .

Industrielle Produktionsverfahren: es kann unter Verwendung spezifischer Reaktionsbedingungen und Reagenzien im Labor synthetisiert werden .

Analyse Chemischer Reaktionen

Reaktionstypen: 11-trans-Leukotrien C4 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Produkte führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, was zur Bildung substituierter Produkte führt

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zur Bildung hydroxylierter Derivate führen, während die Reduktion zur Bildung reduzierter Derivate führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Leukotrien C4: Die Stammverbindung, die eine cis-Doppelbindung an der 11. Position aufweist.

Leukotrien D4: Ein Metabolit von Leukotrien C4, der an ähnlichen physiologischen Prozessen beteiligt ist.

Leukotrien E4: Ein weiterer Metabolit von Leukotrien C4 mit ähnlichen biologischen Aktivitäten

Einzigartigkeit: 11-trans-Leukotrien C4 ist aufgrund seiner trans-Doppelbindung an der 11. Position einzigartig, die es von anderen Leukotrienen unterscheidet. Dieser strukturelle Unterschied beeinflusst seine biologische Aktivität und Reaktivität, was es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9+,12-11+,16-13+/t22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNVDXQDILPJIG-CCHJCNDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313816 | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74841-69-3 | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74841-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)